molecular formula C14H18FNO B2405113 1-(4-Azepan-1-YL-3-fluorophenyl)ethanone CAS No. 420826-76-2

1-(4-Azepan-1-YL-3-fluorophenyl)ethanone

Cat. No. B2405113
CAS RN: 420826-76-2
M. Wt: 235.302
InChI Key: WJTOLWYDSXKUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Azepan-1-YL-3-fluorophenyl)ethanone is a chemical compound with the molecular formula C14H18FNO and a molecular weight of 235.30 . It is a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered azepane ring attached to a fluorophenyl group through an ethanone linker . The exact 3D structure would require more sophisticated analysis like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The predicted physical and chemical properties of this compound are as follows :

Scientific Research Applications

Hydrogen-Bonding Patterns

1-(4-Azepan-1-YL-3-fluorophenyl)ethanone and its analogues demonstrate intriguing hydrogen-bonding patterns. These patterns are characterized by intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. This aspect is crucial in understanding the molecular structure and interactions within crystal structures (Balderson et al., 2007).

Antimicrobial Activity

There is research indicating the potential antimicrobial activity of compounds synthesized from this compound. This includes the synthesis of novel compounds characterized by NMR and Mass spectra, which were evaluated for their antimicrobial properties (Nagamani et al., 2018).

Synthesis and Application in Chemokine Receptor Antagonism

This compound is utilized in the synthesis of intermediates for chemokine receptor antagonists. This includes its role in the production of enantiomerically pure substances used in the study of chiral recognition and as components in antimalarial drugs and treatments for Alzheimer's disease (ChemChemTech, 2022).

Molecular Docking Studies

Molecular docking studies using derivatives of this compound have shown that these compounds might exhibit inhibitory activity against specific proteins and act as anti-neoplastic agents. This is crucial for understanding the potential therapeutic applications of these compounds (Mary et al., 2015).

Protein Kinase B Inhibition

Novel azepane derivatives, including those related to this compound, have been evaluated for their inhibition of protein kinase B, which is significant in the development of therapeutic agents (Breitenlechner et al., 2004).

properties

IUPAC Name

1-[4-(azepan-1-yl)-3-fluorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-11(17)12-6-7-14(13(15)10-12)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTOLWYDSXKUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCCCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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